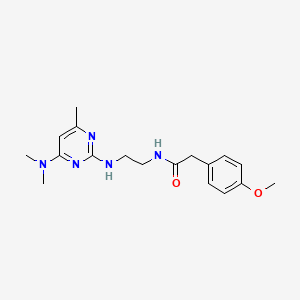![molecular formula C20H19N3O2S B2725156 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 2034293-40-6](/img/structure/B2725156.png)
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a synthetic organic molecule featuring a thienopyridine core fused to an azetidine and an isoxazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route involves the initial formation of the thienopyridine core, followed by its coupling with azetidine and isoxazole derivatives. Typical conditions might include palladium-catalyzed cross-coupling reactions and various protective group strategies to ensure selective functionalization.
Industrial Production Methods
Scaling up to industrial production often requires optimizing reaction conditions to achieve high yield and purity. This includes refining the use of catalysts, solvents, and reaction times. High-throughput synthesis and automated systems can be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound may undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: : Halogenated versions of this compound can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts for substitution: : Palladium on carbon (Pd/C), copper iodide (CuI).
Major Products
Oxidation might yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry
It serves as a building block for synthesizing more complex molecules due to its versatile functional groups.
Biology
Medicine
Its structure suggests potential pharmacological activities, which could be explored for developing new therapeutic agents.
Industry
This compound could be used in the development of novel materials due to its unique structural characteristics.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The azetidine and isoxazole groups can interact with active sites, while the thienopyridine core enhances binding affinity through π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-(Piperidin-4-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
(3-(4-Hydroxyphenyl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone
Uniqueness
The presence of the thienopyridine core in (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone is unique compared to similar compounds. This structural element can confer distinct electronic properties and reactivity, differentiating it in chemical and biological applications.
That’s a snapshot of what makes this compound intriguing. What catches your eye in this scientific landscape?
Eigenschaften
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(17-10-18(25-21-17)14-4-2-1-3-5-14)23-12-16(13-23)22-8-6-19-15(11-22)7-9-26-19/h1-5,7,9-10,16H,6,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCQYUACHXQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
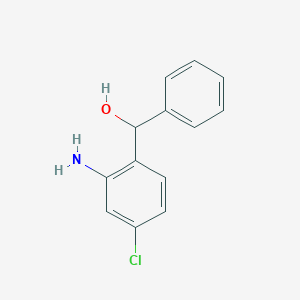
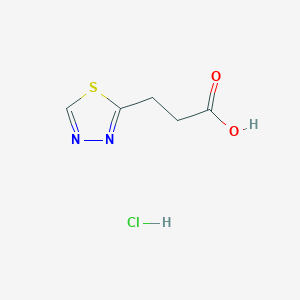
![3-[2-(2,6-Dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B2725077.png)
![2-METHYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}PROPANE-1-SULFONAMIDE](/img/structure/B2725078.png)
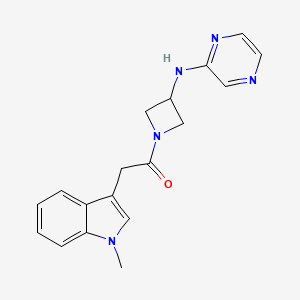
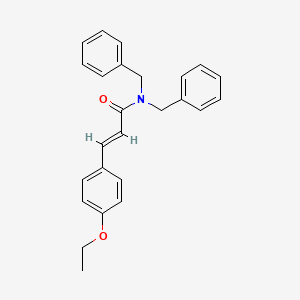
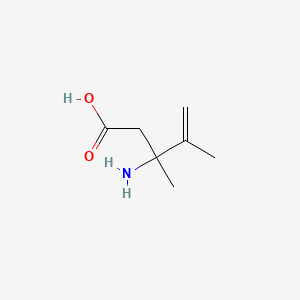
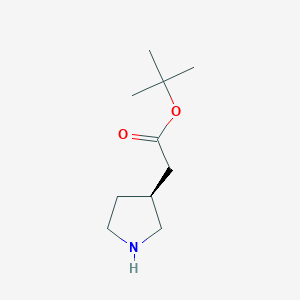
![2-(4-(ethylsulfonyl)phenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2725085.png)
![N-(4-acetylphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2725090.png)
![Ethyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2725091.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2725092.png)
![4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2725093.png)
